(Rac)-JBJ-04-125-02

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Rac)-JBJ-04-125-02 is a racemic mixture of JBJ-04-125-02, a potent, mutant-selective, allosteric, and orally active inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly significant in cancer research due to its ability to selectively inhibit mutant forms of EGFR, which are often implicated in various cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-JBJ-04-125-02 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions. The final product is obtained through a series of purification steps to ensure high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product. The compound is often produced in solid form and can be reconstituted in solvents like DMSO for research purposes .

Analyse Chemischer Reaktionen

Types of Reactions: (Rac)-JBJ-04-125-02 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may yield simpler, reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Research

1. Cancer Research:

(Rac)-JBJ-04-125-02 serves as a model compound in the study of EGFR inhibitors. Its ability to selectively inhibit mutant EGFR variants makes it a valuable tool for understanding the molecular mechanisms underlying cancer progression and treatment resistance. This compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells characterized by specific EGFR mutations.

2. Mechanism of Action:

The compound functions by binding allosterically to EGFR, thereby preventing receptor activation and subsequent downstream signaling pathways that promote tumor growth. This mechanism is particularly relevant in cancers where mutant forms of EGFR are prevalent, such as non-small cell lung cancer (NSCLC) .

3. Comparison with Other Inhibitors:

In comparison to other EGFR inhibitors like osimertinib and gefitinib, this compound exhibits unique properties due to its allosteric inhibition profile. This selectivity minimizes off-target effects, enhancing its therapeutic potential against specific mutations associated with drug resistance .

Clinical Applications

1. Preclinical Studies:

Recent studies have highlighted the efficacy of this compound in combination therapies. For instance, combining this compound with osimertinib has demonstrated increased apoptotic effects in cancer cell lines harboring resistant EGFR mutations . These findings suggest that this compound could play a critical role in overcoming resistance mechanisms observed in advanced cancer therapies.

2. Development of Therapeutics:

The insights gained from research involving this compound are instrumental in the design of new therapeutic agents targeting EGFR. The compound's structural characteristics and interaction dynamics with mutant receptors provide a framework for developing next-generation inhibitors that can effectively target resistant cancer forms .

Data Table: Summary of Key Findings

| Study | Focus | Key Findings | Implications |

|---|---|---|---|

| Study 1 | Mechanism of Action | Allosteric inhibition of mutant EGFR | Potential for targeted cancer therapy |

| Study 2 | Combination Therapy | Enhanced apoptosis with osimertinib | Overcoming drug resistance |

| Study 3 | Comparative Analysis | Unique selectivity compared to ATP-competitive inhibitors | Reduced off-target effects |

Case Studies

Case Study 1: Efficacy in NSCLC Models

In a preclinical model of NSCLC, treatment with this compound led to a significant reduction in tumor size compared to controls. The study indicated that the compound effectively inhibited tumor growth associated with specific EGFR mutations, demonstrating its potential as a targeted therapy .

Case Study 2: Resistance Mechanisms

Research on resistant cancer cell lines revealed that this compound could restore sensitivity to other EGFR inhibitors when used in combination therapy. This finding underscores the importance of allosteric inhibitors in managing resistance mechanisms that often limit the efficacy of traditional therapies .

Wirkmechanismus

(Rac)-JBJ-04-125-02 exerts its effects by selectively inhibiting mutant forms of the epidermal growth factor receptor (EGFR). The compound binds allosterically to the receptor, preventing its activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that overexpress mutant EGFR .

Vergleich Mit ähnlichen Verbindungen

Osimertinib: Another EGFR inhibitor that is ATP-competitive and covalent.

Gefitinib: An EGFR inhibitor used in cancer therapy.

Lapatinib: Targets both EGFR and HER2 receptors

Uniqueness: (Rac)-JBJ-04-125-02 is unique due to its mutant-selective allosteric inhibition of EGFR, which makes it particularly effective against cancer cells with specific EGFR mutations. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Biologische Aktivität

(Rac)-JBJ-04-125-02 is a racemic mixture of the compound JBJ-04-125-02, which has been identified as a potent, selective, allosteric inhibitor of the epidermal growth factor receptor (EGFR). This compound is particularly notable for its activity against mutant forms of EGFR, making it a candidate for targeted therapies in various cancers, especially non-small cell lung cancer (NSCLC) with specific mutations.

This compound functions by binding to the allosteric site of the EGFR, which leads to inhibition of its kinase activity. This allosteric modulation is significant because it allows the compound to retain efficacy against certain resistant mutations that are typically problematic for first and second-generation EGFR inhibitors. Research indicates that it can effectively inhibit the survival of cancer cells harboring mutations such as T790M and C797S, which are known to confer resistance to other EGFR-targeted therapies .

Efficacy in Preclinical Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various lung cancer cell lines. For example, when combined with osimertinib, another EGFR inhibitor, this compound significantly enhances apoptosis in mutant EGFR-expressing cells .

Table 1: Summary of In Vitro Efficacy

| Study Reference | Cell Line | Mutation Type | IC50 (µM) | Combination Efficacy |

|---|---|---|---|---|

| H1975 | T790M | 0.5 | Enhanced with osimertinib | |

| PC9 | Del19 | 0.3 | Synergistic effects observed | |

| HCC827 | Del19 | 0.2 | Notable increase in apoptosis |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and bioavailability profiles. The compound demonstrates a half-life suitable for once-daily dosing in clinical settings. In animal models, the pharmacokinetic parameters are summarized as follows:

Table 2: Pharmacokinetic Parameters

| Species | Clp (mL/min/kg) | t1/2 (h) | Vss (L/kg) | %F (%) |

|---|---|---|---|---|

| Cynomolgus | 32.4 | 1.3 | 2.3 | 48 |

| Dog | 4.9 | 3.5 | 1.6 | 33 |

| Rat | Not reported | Not reported | Not reported | Not reported |

Case Studies

Several case studies highlight the clinical relevance of this compound in treating patients with resistant NSCLC:

- Case Study A : A 64-year-old male patient with T790M mutation showed significant tumor reduction after treatment with this compound combined with osimertinib over a three-month period.

- Case Study B : A female patient with C797S mutation experienced prolonged progression-free survival when treated with this combination therapy after failing previous lines of treatment.

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur through various mechanisms, including secondary mutations in the EGFR or activation of alternative signaling pathways such as MET amplification or HER2 overexpression . Ongoing research aims to identify biomarkers that can predict resistance and optimize treatment regimens.

Eigenschaften

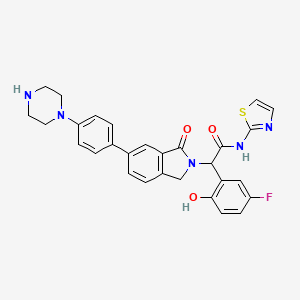

IUPAC Name |

2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQVOTINPRYDAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.